molecular formula C22H27NO3S B11033756 Ethyl 6-ethyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-ethyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11033756
M. Wt: 385.5 g/mol
InChI Key: NESSWVWVNUKTKX-UHFFFAOYSA-N
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Description

ETHYL 6-ETHYL-2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H27ClN2O3S. This compound is known for its unique structural features, which include a benzothiophene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 6-ETHYL-2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzothiophene coreThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

ETHYL 6-ETHYL-2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts.

Scientific Research Applications

ETHYL 6-ETHYL-2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-ETHYL-2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

ETHYL 6-ETHYL-2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

  • ETHYL 6-METHYL-2-(3-PHENYLPROPANAMIDO)-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE
  • ETHYL 6-ETHYL-2-(3-PHENYLPROPANAMIDO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE HYDROCHLORIDE These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 6-ethyl-2-(3-phenylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27NO3S/c1-3-15-10-12-17-18(14-15)27-21(20(17)22(25)26-4-2)23-19(24)13-11-16-8-6-5-7-9-16/h5-9,15H,3-4,10-14H2,1-2H3,(H,23,24)

InChI Key

NESSWVWVNUKTKX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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